molecular formula C9H9IO2 B3249198 4-(Iodomethyl)phenyl acetate CAS No. 19260-33-4

4-(Iodomethyl)phenyl acetate

Cat. No.: B3249198
CAS No.: 19260-33-4
M. Wt: 276.07 g/mol
InChI Key: YXDXJDVXFAWURV-UHFFFAOYSA-N
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Description

4-(Iodomethyl)phenyl acetate is an organic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol It is characterized by the presence of an iodomethyl group attached to a phenyl ring, which is further esterified with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)phenyl acetate typically involves the iodination of a precursor compound, such as 4-methylphenyl acetate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring. Common reagents used in this process include iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further improves the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)phenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

    Substitution: Formation of phenyl acetate derivatives with different substituents.

    Oxidation: Production of carboxylic acids or aldehydes.

    Reduction: Generation of methyl-substituted phenyl acetate.

Scientific Research Applications

4-(Iodomethyl)phenyl acetate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Iodomethyl)phenyl acetate is unique due to the presence of the iodomethyl group, which imparts specific reactivity and potential for diverse applications. The iodine atom enhances the compound’s ability to participate in substitution reactions and serves as a useful handle for further functionalization.

Properties

IUPAC Name

[4-(iodomethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDXJDVXFAWURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-acetoxybenzyl alcohol (0.332 g, 2 mmol), and cesium iodide (0.571 g, 2.2 mmol) in anhyd. acetonitrile (10 mL) under nitrogen, boron trifluoride etherate (0.28 mL, 2.2 mmol) in acetonitrile (5 mL) was introduced. After stirring overnight, the reaction mixture was poured into ice-cold water (20 mL) and the solid separated was filtered, washed with water and later with hexanes. The product was dried under high vacuum. Yield, 0.39 g, 71%; TLC, hexanes:EtOAC (4:1). 1H NMR (CDCl3): δ 2.3 (s, 3H), 4.35 (s, 2H), 7.05 (d, 2H), 7.5 (d, 2H).
Quantity
0.332 g
Type
reactant
Reaction Step One
Quantity
0.571 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.28 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Iodomethyl)phenyl acetate
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